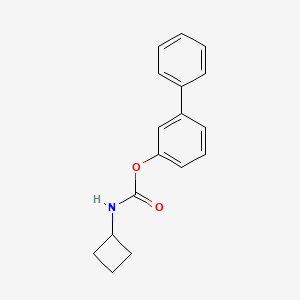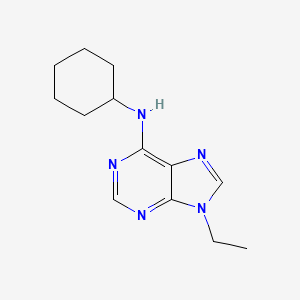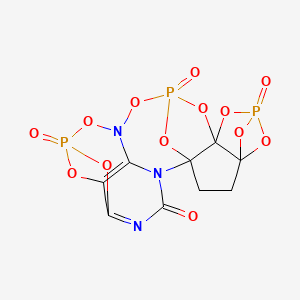![molecular formula C44H61N11O11S2 B10848037 d[Leu4,Dap8]VP](/img/structure/B10848037.png)
d[Leu4,Dap8]VP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[Leu4,Dap8]VP involves the modification of the natural vasopressin peptide at specific positions. The Merrifield solid-phase method is commonly used for the synthesis of such peptides . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific modifications at positions 4 and 8 are achieved by incorporating leucine and diaminopropionic acid, respectively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
D[Leu4,Dap8]VP primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues that can be oxidized or reduced .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions are modified peptides with specific functional groups altered. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Scientific Research Applications
D[Leu4,Dap8]VP has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on vasopressin receptors and their physiological roles.
Medicine: Investigated for its potential therapeutic applications in conditions related to vasopressin dysregulation, such as diabetes insipidus and certain cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
D[Leu4,Dap8]VP exerts its effects by binding to vasopressin receptors, specifically the V1b receptor. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger a cascade of intracellular events, ultimately resulting in the physiological effects associated with vasopressin, such as water retention and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
- D[Leu4,Lys8]VP
- D[Cha4,Lys8]VP
- D[Cha4,Dap8]VP
Uniqueness
D[Leu4,Dap8]VP is unique due to its specific modifications at positions 4 and 8, which confer selective agonist activity for the V1b receptor. This selectivity makes it a valuable tool for studying the role of the V1b receptor in various physiological and pathological processes .
Properties
Molecular Formula |
C44H61N11O11S2 |
|---|---|
Molecular Weight |
984.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H61N11O11S2/c1-24(2)17-28-39(61)52-31(20-35(46)57)42(64)54-33(44(66)55-15-6-9-34(55)43(65)53-32(21-45)38(60)48-22-36(47)58)23-68-67-16-14-37(59)49-29(19-26-10-12-27(56)13-11-26)40(62)51-30(41(63)50-28)18-25-7-4-3-5-8-25/h3-5,7-8,10-13,24,28-34,56H,6,9,14-23,45H2,1-2H3,(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,63)(H,51,62)(H,52,61)(H,53,65)(H,54,64)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
ZAOGZAMKKBQERK-NXBWRCJVSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CN)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CN)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr](/img/structure/B10847959.png)
![cyclo-[-Arg-Gly-Asp-Amp23-]](/img/structure/B10847965.png)
![cyclo-[-Arg-Gly-Asp-Amp26-]](/img/structure/B10847966.png)
![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)
![2-[10-[3-(Diaminomethylideneamino)propyl]-14-heptyl-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10847979.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847987.png)




![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848008.png)
![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)

